molecular formula C44H42N2 B14260351 4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline CAS No. 160975-24-6

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline

Cat. No.: B14260351
CAS No.: 160975-24-6
M. Wt: 598.8 g/mol
InChI Key: IOHRGKPEERYGQZ-UHFFFAOYSA-N
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Description

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline is a complex organic compound with a molecular formula of C46H46N2. This compound is known for its unique structural properties, which include multiple aromatic rings and a cyclohexyl group. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and cyclohexyl group allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N,N-bis(4-methylphenyl)aniline
  • 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]
  • 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane

Uniqueness

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline is unique due to its specific structural arrangement, which includes multiple aromatic rings and a cyclohexyl group. This structure provides the compound with distinct chemical and physical properties, making it valuable for various scientific applications .

Properties

CAS No.

160975-24-6

Molecular Formula

C44H42N2

Molecular Weight

598.8 g/mol

IUPAC Name

4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline

InChI

InChI=1S/C44H42N2/c1-34-16-24-40(25-17-34)45(38-12-6-3-7-13-38)42-28-20-36(21-29-42)44(32-10-5-11-33-44)37-22-30-43(31-23-37)46(39-14-8-4-9-15-39)41-26-18-35(2)19-27-41/h3-4,6-9,12-31H,5,10-11,32-33H2,1-2H3

InChI Key

IOHRGKPEERYGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C

Origin of Product

United States

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